2,4-Dichloro-7-fluoro-6-nitroquinazoline
Description
2,4-Dichloro-7-fluoro-6-nitroquinazoline is a halogenated and nitro-substituted quinazoline derivative with significant utility in pharmaceutical synthesis. Quinazolines are heterocyclic aromatic compounds featuring a benzene ring fused to a pyrimidine ring. The substitution pattern of this compound—chloro groups at positions 2 and 4, a fluorine at position 7, and a nitro group at position 6—confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. Notably, it serves as a precursor for kinase inhibitors and anticancer agents due to its ability to undergo nucleophilic substitution reactions at the chloro positions .
Properties
IUPAC Name |
2,4-dichloro-7-fluoro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2FN3O2/c9-7-3-1-6(14(15)16)4(11)2-5(3)12-8(10)13-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKOBTYGLGOONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653118 | |
| Record name | 2,4-Dichloro-7-fluoro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007308-75-9 | |
| Record name | 2,4-Dichloro-7-fluoro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione Intermediate
A key intermediate is 7-fluoroquinazoline-2,4(1H,3H)-dione, synthesized via a one-pot reaction of 4-fluoro-2-aminobenzoic acid with potassium cyanate in aqueous acetic acid, followed by base-induced cyclization.
| Entry | Solvent | Temp (°C) | Time | NaOH equiv | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | CH3CN | 50 | 2 h | - | 85 | Formation of urea intermediate (3a) |
| 3 | CH3CN | 25 | 6 h | - | 94 | Complete conversion to intermediate |
| 5 | CH3CN | 25 | 6 h | 4.0 | 91 | Cyclization to quinazoline-2,4-dione |
| 7 | H2O | 50 | 6 h | - | 95 | Eco-efficient aqueous conditions |
This method yields the quinazoline-2,4-dione intermediate in high purity and yield, confirmed by NMR and LC-MS analysis.
Chlorination to 2,4-Dichloro-7-fluoroquinazoline
The chlorination step involves treating the quinazoline-2,4-dione intermediate with phosphorus oxychloride (POCl3) in the presence of bases such as tri-n-propylamine or N,N-dimethylaniline. Reaction conditions vary but typically involve heating between 55°C and reflux temperatures (up to 110°C) for several hours.
| Yield (%) | Reagents and Conditions | Notes |
|---|---|---|
| 95 | POCl3, tri-n-propylamine, toluene, 20–110°C, 6 h | High yield chlorination of 6-nitroquinazoline-2,4-dione to 2,4-dichloro-6-nitroquinazoline |
| 63 | PCl5 and POCl3, reflux, 6.5 h | Moderate yield with purification by column chromatography |
| 58 | PCl5 and POCl3, 120°C, 4 h, inert atmosphere | Slightly lower yield under inert atmosphere |
| 13 | POCl3, N,N-dimethylaniline, 110°C, 5 h, inert atmosphere | Low yield, less favorable conditions |
The chlorination converts the quinazoline-2,4-dione to the corresponding 2,4-dichloroquinazoline derivative, maintaining the nitro and fluoro substituents intact.
Starting Material: 6-nitro-1H-quinazoline-2,4-dione
- Reagents: Phosphorus oxychloride (POCl3), tri-n-propylamine or N,N-dimethylaniline
- Conditions: Heating at 55–110°C for 4–6 hours, followed by workup with water and washing
- Product: 2,4-Dichloro-7-fluoro-6-nitroquinazoline
The choice of base and solvent, temperature, and reaction time significantly affect yield and purity. Tri-n-propylamine with POCl3 in toluene at moderate temperatures (55–110°C) provides the best yields (up to 95%). Higher temperatures and longer reaction times can lead to degradation or side reactions, reducing yield.
- NMR Data:
1H-NMR signals consistent with quinazoline aromatic protons and nitro substituent effects are observed, e.g., δ 9.18 (d, J=2.4 Hz), 8.75 (dd), and 8.18 (d) ppm in CDCl3. - Melting Point: Around 145–147°C for the dichloro derivative.
- Crystallography: X-ray diffraction confirms the molecular structure and substitution pattern.
- LC-MS: Confirms molecular ion peaks matching calculated masses for the target compound.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of quinazoline-2,4-dione | 4-fluoro-2-aminobenzoic acid, KOCN, AcOH, NaOH, H2O or CH3CN | 90–95 | One-pot, eco-efficient synthesis |
| Chlorination to 2,4-dichloroquinazoline | POCl3 + tri-n-propylamine or PCl5, reflux or 55–110°C, toluene | 58–95 | Best yield with tri-n-propylamine and POCl3 |
| Purification | Filtration, washing, column chromatography | — | Achieves high purity (>95%) |
The synthesis of this compound is efficiently achieved via the chlorination of the corresponding quinazoline-2,4-dione intermediate. The use of phosphorus oxychloride with suitable amine bases in organic solvents under controlled heating provides high yields and purity. Optimization of reaction parameters such as solvent, temperature, and base is crucial for maximizing product yield. The described methods are supported by detailed spectral and crystallographic data, ensuring the reliability and reproducibility of the preparation.
Chemical Reactions Analysis
2,4-Dichloro-7-fluoro-6-nitroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions
Biological Activity
2,4-Dichloro-7-fluoro-6-nitroquinazoline is a member of the quinazoline family, characterized by its unique halogenated structure, which includes two chlorine atoms at positions 2 and 4, a fluorine atom at position 7, and a nitro group at position 6. This compound has garnered attention for its significant biological activity, particularly as an antimicrobial and antitumor agent.
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 244.03 g/mol
The presence of functional groups such as halogens and nitro groups influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including substitution, reduction, and oxidation reactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
A comparative study evaluated the antibacterial activity of several quinazoline derivatives, including this compound. The results demonstrated that this compound had a significant zone of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound Name | Zone of Inhibition (mm) | Concentration (μg/mL) |
|---|---|---|
| This compound | 15 | 100 |
| Ampicillin | 12 | 100 |
| Control (DMSO) | - | - |
Antitumor Activity
The compound has also shown potential as an antitumor agent. In studies involving cancer cell lines, it was observed to inhibit cell proliferation effectively.
Case Study: Antitumor Efficacy
In a recent study published in the Journal of Medicinal Chemistry, the antitumor activity of this compound was evaluated against various cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung)
- IC50 Values :
- HeLa: 18 µM
- MCF-7: 22 µM
- A549: 20 µM
These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. It may inhibit key signaling pathways that are crucial for tumor growth and bacterial survival.
Interaction Studies
Recent docking studies have indicated that the compound can bind effectively to targets such as:
- Platelet-Derived Growth Factor Receptor (PDGFR) : Implicated in tumor progression.
- Aurora Kinase : A target for cancer therapy due to its role in mitosis.
These interactions highlight the potential for developing targeted therapies based on this compound's structure .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 2,4-dichloro-7-fluoro-6-nitroquinazoline, are known for their role as tyrosine kinase inhibitors. These compounds have been extensively studied for their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. Notable examples include:
- Gefitinib and Erlotinib , both of which are approved for treating non-small cell lung cancer (NSCLC) and target the EGFR pathway .
The structure-activity relationship (SAR) studies highlight that modifications at various positions on the quinazoline ring can enhance anti-cancer efficacy while minimizing toxicity.
Antiviral Properties
Recent studies have indicated that quinazoline derivatives can exhibit antiviral activities. For instance, research on 4-anilino-6-aminoquinazoline derivatives demonstrated significant inhibitory effects against MERS-CoV (Middle East Respiratory Syndrome Coronavirus), suggesting that similar modifications to this compound could yield promising antiviral agents .
Antihypertensive Effects
Compounds within the quinazoline family have been recognized for their antihypertensive properties. Specifically, studies show that certain substituted quinazolines can effectively lower blood pressure in hypertensive models. The mechanism often involves α-adrenergic receptor antagonism, which leads to vasodilation and reduced vascular resistance .
Other Biological Activities
Beyond anticancer and antihypertensive applications, quinazoline derivatives have shown potential in various pharmacological roles:
- Antibacterial : Some derivatives exhibit activity against Gram-positive bacteria.
- Anti-inflammatory : Certain compounds have been studied for their ability to reduce inflammation markers.
- Analgesic : Research indicates potential pain-relieving properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors like 7-nitroquinazoline. The general synthetic route includes:
- Chlorination at the 2 and 4 positions.
- Introduction of the fluorine atom at position 7.
- Characterization through techniques such as NMR and LC-MS to confirm structure and purity .
Case Study: Anticancer Efficacy
A study evaluating the anticancer efficacy of various quinazoline derivatives reported that modifications leading to enhanced binding affinity to the EGFR resulted in a significant reduction in tumor size in xenograft models . The study highlighted this compound as a candidate for further development due to its favorable pharmacokinetic properties.
Case Study: Antiviral Screening
In a screening for antiviral compounds against coronaviruses, several quinazoline derivatives were tested for their ability to inhibit viral replication. One derivative demonstrated an IC50 value of 0.157 μM against MERS-CoV without cytotoxic effects on host cells, indicating a promising therapeutic window for further exploration .
Data Summary Table
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
| Compound Name | CAS Number | Substituents | Similarity Index | Key Features |
|---|---|---|---|---|
| 2,4-Dichloro-7-fluoroquinazoline | 174566-15-5 | Cl (2,4), F (7) | 0.91 | Lacks nitro group; reactive at Cl positions but less electron-deficient. |
| 7-Fluoro-6-nitroquinazolin-4(3H)-one | 162012-69-3 | F (7), NO₂ (6), OH (4) | 0.73 | Hydroxyl group at 4 reduces reactivity; nitro enhances electrophilicity. |
| 4-Chloro-7-(trifluoromethyl)quinazoline | 16499-65-3 | Cl (4), CF₃ (7) | 0.84 | Trifluoromethyl group increases lipophilicity and electron-withdrawing effects. |
| 4-Chloro-7-fluoro-6-methoxyquinazoline | 159768-48-6 | Cl (4), F (7), OCH₃ (6) | — | Methoxy group at 6 reduces electrophilicity; enhances solubility. |
Key Observations:
Nitro Group Impact : The nitro group at position 6 in the target compound significantly increases electron-withdrawing effects, enhancing reactivity at the 2- and 4-chloro positions for nucleophilic substitution compared to 2,4-Dichloro-7-fluoroquinazoline (CAS 174566-15-5) .
Hydroxyl vs. Chloro : Replacing the 4-chloro group with a hydroxyl (as in 7-Fluoro-6-nitroquinazolin-4(3H)-one) reduces leaving-group ability, making the compound less reactive but more polar, which may improve solubility in aqueous systems .
Trifluoromethyl Substitution : 4-Chloro-7-(trifluoromethyl)quinazoline (CAS 16499-65-3) exhibits increased lipophilicity and metabolic stability due to the CF₃ group, a feature advantageous in drug design for blood-brain barrier penetration .
Physicochemical Properties
- Lipophilicity : The nitro and chloro groups in this compound contribute to higher logP values compared to methoxy- or hydroxyl-containing analogs (e.g., 4-Chloro-7-fluoro-6-methoxyquinazoline) .
- Melting Points : Nitro-substituted derivatives generally exhibit higher melting points due to increased molecular planarity and intermolecular interactions.
Pharmaceutical Relevance
- Comparison to Marketed Drugs : Afatinib intermediates, such as 6-Nitro-7-chloro-4-hydroxyquinazoline (CAS 53449-14-2), highlight the importance of nitro and chloro substituents in modulating target binding affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-Dichloro-7-fluoro-6-nitroquinazoline with high purity?
- Methodology : Begin with nitration of a fluorinated quinazoline precursor under controlled acidic conditions (e.g., concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour), followed by chlorination using POCl₃ or SOCl₂. Purification via recrystallization from acetic acid is critical to remove byproducts like unreacted starting materials or di-substituted impurities . Monitor reaction progress using TLC or HPLC to optimize yield (>80%) and purity (>95%).
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodology : Combine ¹H/¹³C NMR (to identify aromatic protons and substituent patterns) and FT-IR (to confirm nitro and chloro groups). For unambiguous confirmation, perform single-crystal X-ray diffraction using SHELXL software for refinement, which resolves bond angles and torsion angles critical for verifying regioselectivity . Mass spectrometry (HRMS-ESI) can validate the molecular ion peak (e.g., [M+H]⁺ at m/z 290.96).
Q. How can researchers mitigate impurities during synthesis?
- Methodology : Use column chromatography (silica gel, eluent: DCM/EtOAc gradient) to separate nitro-group positional isomers. For persistent impurities like 6-nitro-7-fluoro regioisomers, employ fractional crystallization in ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurity levels (<0.5%) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the nitro group in further functionalization?
- Methodology : Perform DFT calculations (B3LYP/6-31G* level) to map electron density and frontier molecular orbitals (HOMO/LUMO) at the nitro group. This identifies susceptibility to nucleophilic attack (e.g., reduction to amine) or electrophilic substitution. Compare computed vs. experimental NMR shifts to validate models .
Q. How do solvent polarity and temperature affect crystallization for X-ray studies?
- Methodology : Screen solvents (e.g., DMF, acetic acid, DMSO) at varying temperatures (298–353 K) to optimize crystal growth. Slow evaporation in acetic acid yields monoclinic crystals (space group P2₁/c) suitable for diffraction. Use SHELXL for refinement, applying constraints for H atoms (riding model) and anisotropic displacement parameters for heavy atoms .
Q. What strategies resolve contradictions in reported reaction yields for nitration steps?
- Methodology : Systematically vary reaction parameters:
- Acid concentration : Higher H₂SO₄ ratios (>90%) improve nitration efficiency but may degrade the quinazoline core.
- Temperature : Maintain 373 K to avoid incomplete nitration (lower temps) or decomposition (higher temps).
- Stirring rate : >500 rpm ensures homogeneous mixing, critical for reproducibility .
Q. How can researchers validate the stability of this compound under storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
